

5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B1445816

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**

Executive Summary

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a strategically-functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its value is anchored in the pyrazolo[1,5-a]pyridine core, a scaffold present in numerous biologically active agents, including recently approved kinase inhibitors.^{[1][2]} The compound's primary utility stems from the orthogonal reactivity of its two halogen substituents—the more labile iodine at the 3-position and the more robust bromine at the 5-position. This differential reactivity permits selective, sequential cross-coupling reactions, enabling the precise and controlled construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's properties, a plausible synthetic strategy, its reactivity profile, and its application in modern drug discovery, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms allow it to engage with a variety of biological targets through hydrogen bonding and pi-stacking interactions. This framework is a

cornerstone of several targeted therapies. For instance, two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors for treating NTRK fusion cancers feature this core structure.[1] Furthermore, its derivatives have shown potent and selective inhibitory activity against other critical targets like PI3K γ/δ and Pim kinases, highlighting its broad therapeutic potential.[2][3]

The introduction of halogen atoms onto this scaffold serves a dual purpose. Firstly, halogens can modulate the physicochemical properties of a molecule, such as lipophilicity, and can participate in halogen bonding, a crucial interaction for target engagement. Secondly, and more importantly for a synthetic chemist, they serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[4]

Core Compound Specifications and Physicochemical Data

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a solid at room temperature, valued for its purity in synthetic applications. Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1352881-82-3	[5][6]
Molecular Formula	C ₇ H ₄ BrIN ₂	[5]
Molecular Weight	322.93 g/mol	[5]
IUPAC Name	5-bromo-3-iodopyrazolo[1,5-a]pyridine	[5]
SMILES	<chem>BrC1=CC2=C(I)C=NN2C=C1</chem>	[5]
Purity	Typically $\geq 97\%$	[5]

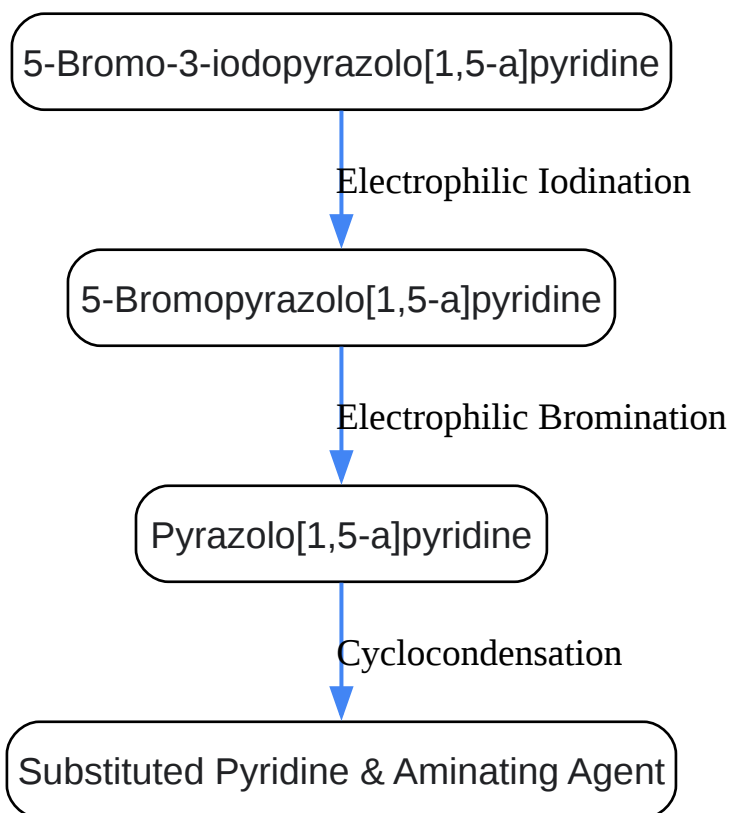
While extensive experimental data is not publicly available, computational models predict a LogP of approximately 2.3, suggesting moderate lipophilicity suitable for drug candidates.

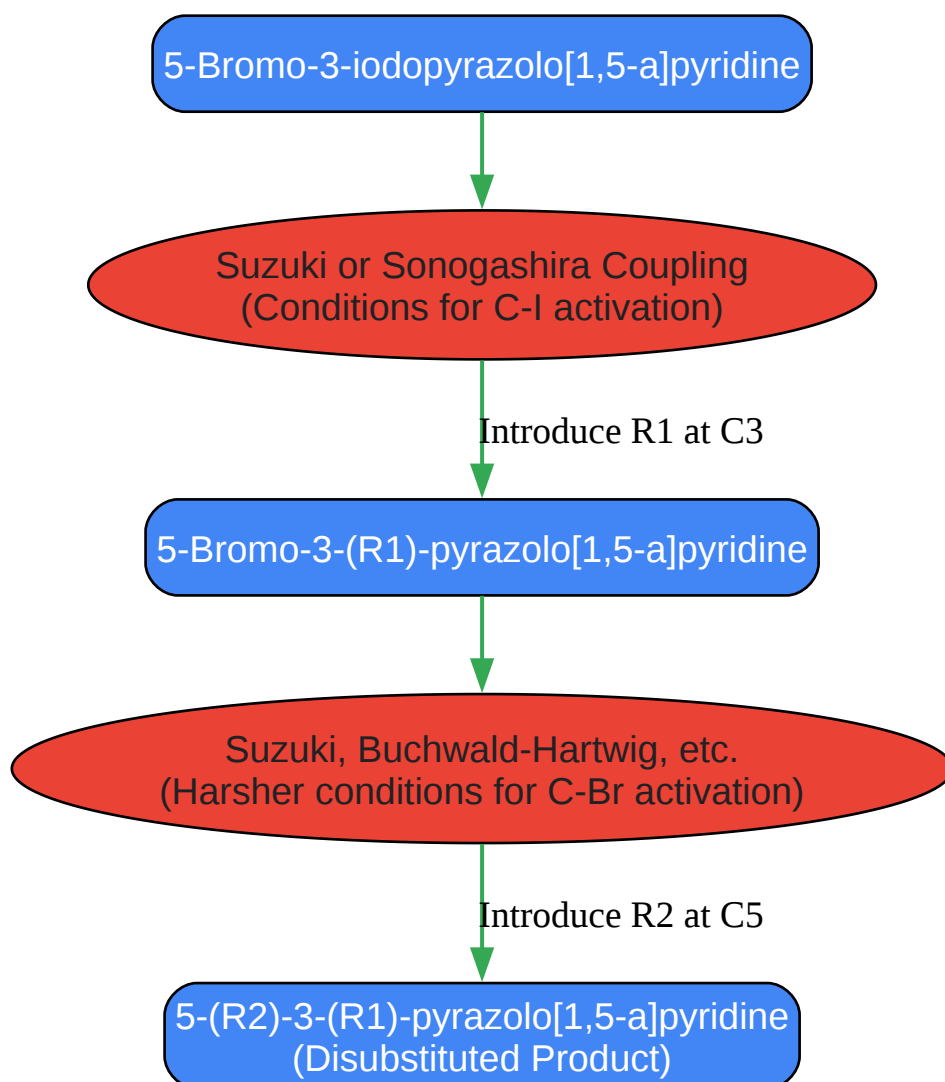
Synthetic Strategy: A Plausible Approach

While **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** is commercially available from specialized suppliers, understanding its synthesis is crucial for process development and cost analysis. A logical synthetic approach would involve the initial formation of the pyrazolo[1,5-a]pyridine core, followed by sequential halogenation.

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the halogen atoms, suggesting a step-wise introduction onto a parent pyrazolo[1,5-a]pyridine ring system. The C3-iodo group is typically introduced via electrophilic iodination, while the C5-bromo group can be installed similarly.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Ky/ δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinnco.com [nbinnco.com]
- 5. 5-Bromo-3-iodopyrazolo[1,5-a]pyridine 97% | CAS: 1352881-82-3 | AChemBlock [achemblock.com]
- 6. appretech.com [appretech.com]
- To cite this document: BenchChem. [5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445816#5-bromo-3-iodopyrazolo-1-5-a-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com